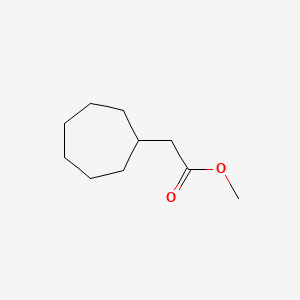
Methyl 2-cycloheptylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-cycloheptylacetate” is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 . It is also known as “Cycloheaxaneacetic acid methyl ester” or "Methyl cyclohexylacetate" .
Synthesis Analysis
The synthesis of “Methyl 2-cycloheptylacetate” involves a two-step process . The first step is a hydrogenation reaction where 2-cycloheptylacetic acid is dissolved in methanol and sulfuric acid is added slowly . This mixture is then stirred at 70°C for 16 hours . After cooling to ambient temperature, the reaction mixture is added to water and extracted with ethyl acetate . The extract is then washed with brine and concentrated to obtain the title compound “Methyl 2-cycloheptylacetate” with a yield of 92.9% .
Molecular Structure Analysis
The molecular structure of “Methyl 2-cycloheptylacetate” is represented by the InChI code: 1S/C10H18O2/c1-12-10(11)8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3 . This indicates that the molecule consists of 10 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms .
Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of “Methyl 2-cycloheptylacetate” is esterification . This involves the reaction of 2-cycloheptylacetic acid with methanol in the presence of sulfuric acid to form the ester .
Physical And Chemical Properties Analysis
“Methyl 2-cycloheptylacetate” is a liquid at room temperature . It has a molecular weight of 170.25 and its InChI code is 1S/C10H18O2/c1-12-10(11)8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Radiolabeling and Biodistribution
Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (a derivative of Methyl 2-cycloheptylacetate) has been studied for its neuroprotective potential. It was radiolabeled with C-11 and demonstrated significant accumulation in cortical brain areas in rats after intravenous administration. The compound effectively crossed the blood-brain barrier and was distributed across different brain regions, indicating its potential for neurological applications, especially in imaging and targeting specific brain areas for drug delivery (Yu et al., 2003).
Involvement in Neuroprotective Mechanisms
Research has indicated the involvement of similar compounds in neuroprotective mechanisms. For instance, 2-amino-7-phosphonoheptanoic acid, an antagonist of excitation induced by N-methyl-D-aspartate, demonstrated anticonvulsant activity against various convulsants. This points towards a protective role in neurological disorders, possibly implicating derivatives of Methyl 2-cycloheptylacetate in similar protective mechanisms against neuronal damage (Czuczwar & Meldrum, 1982).
Potential in Drug Delivery Systems
Cyclodextrins, which include derivatives like Methyl 2-cycloheptylacetate, have been studied extensively for their role in drug delivery systems. Specifically, their use in nasal drug delivery has been explored to enhance the bioavailability of peptide and protein drugs. Methylated derivatives like dimethyl-beta-cyclodextrin and randomly methylated beta-cyclodextrin have shown promising results in animal experiments for their efficacy in enhancing nasal absorption of drugs, indicating the potential utility of Methyl 2-cycloheptylacetate in similar applications (Marttin et al., 1998).
Role in Metabolic Pathways
Methylazoxymethanol acetate, another derivative, has been associated with metabolic changes, particularly affecting adenylate cyclase activity in liver homogenates and plasma membranes. This alteration in metabolic pathways suggests the potential of Methyl 2-cycloheptylacetate and its derivatives in influencing metabolic processes and related disorders (Zedeck & Swislocki, 1975).
Safety And Hazards
“Methyl 2-cycloheptylacetate” is classified as a flammable liquid and vapor. It can cause skin and eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only in well-ventilated areas . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
Eigenschaften
IUPAC Name |
methyl 2-cycloheptylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-12-10(11)8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYCWOIEBDRRNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cycloheptylacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

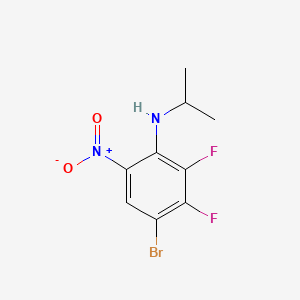
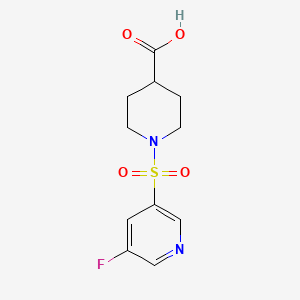

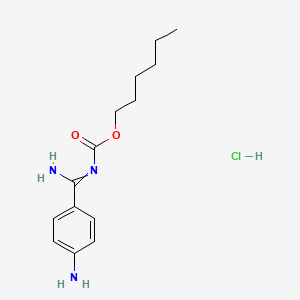
![(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B595320.png)
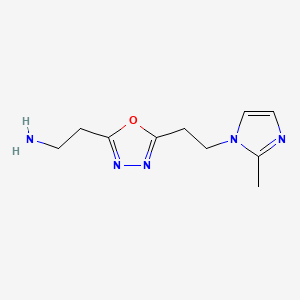
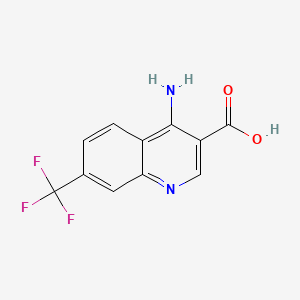
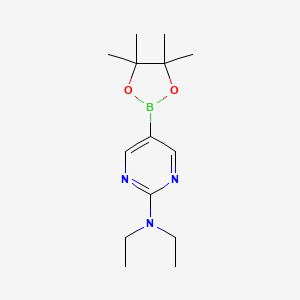
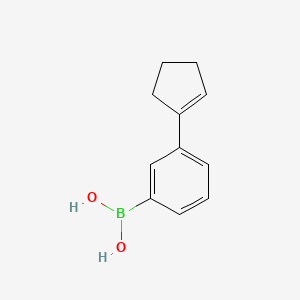
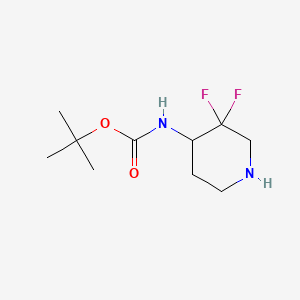
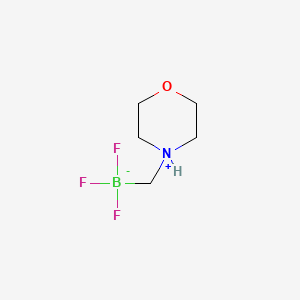
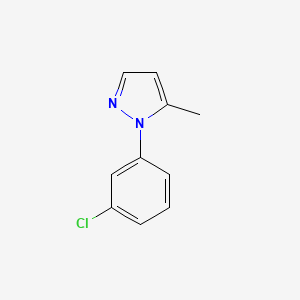
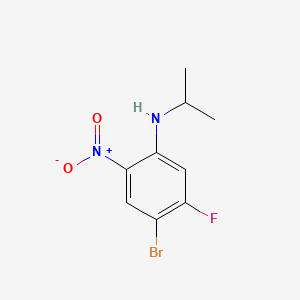
![tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B595334.png)